molecular formula C10H12N2O3 B14390700 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol CAS No. 89902-04-5

2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol

Cat. No.: B14390700
CAS No.: 89902-04-5
M. Wt: 208.21 g/mol
InChI Key: ZIEGFKFLTYWULC-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methyl-1,2,3,4-tetrahydroisoquinoline, followed by selective reduction and hydroxylation. The reaction conditions often require the use of strong acids, reducing agents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using environmentally friendly reagents can reduce the overall production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-one, while reduction of the nitro group can produce 2-Methyl-5-amino-1,2,3,4-tetrahydroisoquinolin-1-ol .

Scientific Research Applications

2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro and hydroxyl groups, resulting in different chemical and biological properties.

    5-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methyl-5-amino-1,2,3,4-tetrahydroisoquinolin-1-ol: Formed by the reduction of the nitro group, with distinct biological activities.

Uniqueness

2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89902-04-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-methyl-5-nitro-3,4-dihydro-1H-isoquinolin-1-ol

InChI

InChI=1S/C10H12N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-4,10,13H,5-6H2,1H3

InChI Key

ZIEGFKFLTYWULC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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